molecular formula C13H17BN2O4 B14778237 5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B14778237
M. Wt: 276.10 g/mol
InChI Key: DUSIKXVEELTKOM-UHFFFAOYSA-N
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Description

5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine derivative is treated with a formylating agent like DMF and POCl3.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine in the presence of a dehydrating agent.

    Dioxaborolane Substitution: The dioxaborolane moiety can be introduced through a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The dioxaborolane group can participate in Suzuki coupling reactions to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki coupling reactions.

Major Products

    Oxidation: 5-carboxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.

    Reduction: 5-hydroxymethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.

    Substitution: Various biaryl derivatives depending on the coupling partner.

Scientific Research Applications

5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine substituent.

    2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group instead of a formyl group.

    Thiophene-2-boronic acid pinacol ester: A thiophene ring with a similar dioxaborolane moiety.

Uniqueness

The uniqueness of 5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of both a formyl and a carboxamide group allows for diverse reactivity, while the dioxaborolane moiety facilitates coupling reactions.

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8(7-17)5-16-6-9(10)11(15)18/h5-7H,1-4H3,(H2,15,18)

InChI Key

DUSIKXVEELTKOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2C=O)C(=O)N

Origin of Product

United States

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